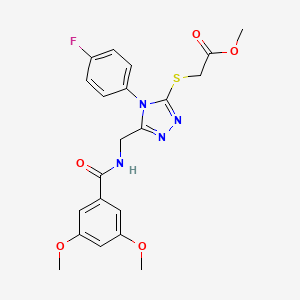

methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O5S/c1-29-16-8-13(9-17(10-16)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)15-6-4-14(22)5-7-15/h4-10H,11-12H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQKVUCQXOYYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : 4H-1,2,4-triazole

- Functional Groups :

- Dimethoxybenzamide

- Thioether linkage

- Methyl acetate moiety

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains. The following sections detail specific activities and findings.

Antimicrobial Activity

Studies have shown that derivatives related to triazole compounds often possess significant antimicrobial properties. For instance, triazole derivatives have been reported to inhibit various bacterial strains and fungi due to their ability to interfere with cell wall synthesis and function.

Key Findings :

- A study demonstrated that similar triazole compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria .

- The presence of the dimethoxybenzamide moiety enhances the antimicrobial efficacy by improving solubility and bioavailability.

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 32 |

| Similar Triazole Derivative | Antifungal | Candida albicans | 16 |

Anticancer Activity

This compound has also been evaluated for its potential anticancer properties.

Mechanism of Action :

The compound is thought to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Case Studies :

- In vitro Studies : In a series of in vitro assays, the compound demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

- In vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models when compared to control groups.

Comparison with Similar Compounds

Structural Analogues with Methoxy-Substituted Phenyl Groups

Compounds such as 2-((5-(2,4-dimethoxyphenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid esters () share the triazole-thioacetate backbone. Key differences include:

- Biological Activity: Methoxy-substituted triazole derivatives in demonstrate notable antimicrobial activity, suggesting the target compound’s dimethoxy group could similarly contribute to bioactivity .

Triazole-Thioacetic Acid Salts

2-((5-(Hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids () differ in their 5-position substituent (hydroxy(phenyl)methyl vs. dimethoxybenzamidomethyl). Key comparisons:

- Solubility and Bioavailability : The target compound’s methyl ester may improve lipophilicity and membrane permeability compared to carboxylic acid salts, which require ionization for solubility .

- Synthetic Flexibility : Salts in were modified with metals (e.g., Cu²⁺, Zn²⁺) or organic bases, highlighting the acetate moiety’s versatility for derivatization—a strategy applicable to the target compound .

Sulfonylphenyl- and Difluorophenyl-Substituted Triazoles

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature sulfonyl and difluorophenyl groups. Comparisons include:

Bulky Aryl-Substituted Triazole-Thioacetamides

Examples like 2-((5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide () highlight the impact of steric bulk:

- Receptor Binding : The target’s 4-fluorophenyl and dimethoxybenzamido groups may offer a balance between binding affinity and steric accessibility, unlike bulkier tert-butyl or isopropyl substituents .

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving triazole-thione formation followed by S-alkylation with methyl chloroacetate. The dimethoxybenzamido group may require post-synthetic amidation .

- Pharmacological Potential: Symmetric 3,5-dimethoxy groups (target) may enhance bioactivity compared to asymmetric 2,4-dimethoxy analogues (). The ester group could act as a prodrug, improving absorption over carboxylic acid derivatives .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole core via cyclization. For example, refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediates .

- Step 2 : Thioether linkage formation. Reacting the triazole intermediate with mercaptoacetic acid derivatives, followed by esterification with methanol to yield the final acetate ester .

- Characterization : Confirmation of structure via elemental analysis, IR (e.g., C=O stretching at ~1700 cm⁻¹ for esters), and HPLC for purity assessment (>95%) .

Q. How is the compound characterized for structural validation?

A combination of analytical techniques is employed:

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole intermediate?

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using response surface methodology. Evidence from flow-chemistry optimizations (e.g., Omura-Sharma-Swern oxidation) suggests a 15–20% yield improvement with controlled residence times and temperature gradients .

- Catalyst Screening : Transition metals (e.g., CuI for click chemistry) or organocatalysts may accelerate cyclization .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures enhances purity .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

Q. How can contradictory data in literature regarding pharmacological activity be resolved?

- Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., ZSMU research group vs. independent labs) to identify protocol discrepancies (e.g., inoculum size in antimicrobial assays) .

- Standardization : Adopting CLSI guidelines for MIC determinations and using reference strains (e.g., ATCC controls) reduces variability .

- Mechanistic Studies : Target-based assays (e.g., enzyme inhibition of fungal CYP51) clarify ambiguous phenotypic results .

Q. What computational methods support the design of derivatives with improved efficacy?

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., C. albicans sterol demethylase).

- ADMET Prediction : SwissADME or pkCSM to optimize bioavailability (e.g., reducing P-gp efflux liability) .

- QSAR Models : Partial least squares (PLS) regression correlating substituent electronic parameters (Hammett σ) with activity .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and DMSO/water mixtures for solubility profiling.

- Thermodynamic Solubility : Shake-flask method with HPLC quantification minimizes kinetic artifacts .

- Co-Solvent Screening : Ethanol or PEG-400 enhances solubility (>5 mg/mL) for in vivo formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.